3-(Oxolan-3-yl)azepan-2-one
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Overview
Description
3-(Oxolan-3-yl)azepan-2-one is a heterocyclic compound that features a seven-membered azepane ring fused with a tetrahydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxolan-3-yl)azepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of azepane derivatives with tetrahydrofuran derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Oxolan-3-yl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide as a solvent.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Functionalized azepane derivatives.
Scientific Research Applications
3-(Oxolan-3-yl)azepan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Oxolan-3-yl)azepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Azepane: A seven-membered nitrogen-containing ring without the tetrahydrofuran moiety.
Tetrahydrofuran: A five-membered oxygen-containing ring without the azepane moiety.
Oxazepane: A seven-membered ring containing both nitrogen and oxygen atoms.
Uniqueness
3-(Oxolan-3-yl)azepan-2-one is unique due to its fused ring structure, combining the properties of both azepane and tetrahydrofuran. This fusion imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(oxolan-3-yl)azepan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10-9(3-1-2-5-11-10)8-4-6-13-7-8/h8-9H,1-7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGVLGYXKWMSIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)C2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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